4-(Benzyloxy)pentanal
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Overview
Description
4-(Benzyloxy)pentanal is an organic compound that belongs to the class of aldehydes. It features a benzyl ether group attached to a pentanal chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Benzyloxy)pentanal can be synthesized through several methods. One common approach involves the reaction of pentane-1,5-diol with benzyl chloride to form 5-(benzyloxy)pentan-1-ol, which is then oxidized to yield this compound . The oxidation step can be carried out using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)pentanal undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: 4-(Benzyloxy)pentanoic acid.
Reduction: 4-(Benzyloxy)pentanol.
Substitution: Various substituted pentanal derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzyloxy)pentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)pentanal primarily involves its reactivity as an aldehyde. It can form Schiff bases with amines, undergo nucleophilic addition reactions, and participate in oxidation-reduction processes. The molecular targets and pathways involved depend on the specific reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)butanal: Similar structure but with a shorter carbon chain.
4-(Benzyloxy)hexanal: Similar structure but with a longer carbon chain.
Benzaldehyde: Contains a benzyl group directly attached to the aldehyde carbon.
Uniqueness
4-(Benzyloxy)pentanal is unique due to its specific chain length and the presence of a benzyloxy group, which imparts distinct reactivity and properties compared to other aldehydes .
Properties
CAS No. |
114142-13-1 |
---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
4-phenylmethoxypentanal |
InChI |
InChI=1S/C12H16O2/c1-11(6-5-9-13)14-10-12-7-3-2-4-8-12/h2-4,7-9,11H,5-6,10H2,1H3 |
InChI Key |
NZQZEYKPLUFQLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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